Methyl 2-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate
Description
Methyl 2-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring a methyl ester at position 4, an amino group at position 2, and a fluorine atom at position 4' of the adjacent phenyl ring.
Properties
IUPAC Name |
methyl 3-amino-4-(4-fluorophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)10-4-7-12(13(16)8-10)9-2-5-11(15)6-3-9/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGVCWADJISJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs palladium catalysts, such as PdCl₂(dtbpf) or Pd(PPh₃)₄, in a mixture of polar aprotic solvents (e.g., acetonitrile) and water. A base like K₂CO₃ facilitates transmetalation. For example:
This method yields the target compound at 32% after purification via reverse-phase chromatography.
Nitro Reduction Post-Coupling
An alternative approach involves introducing the amino group via reduction of a nitro intermediate. This two-step method avoids handling sensitive amines during coupling.
Synthesis of Nitro Intermediate
Advantages Over Direct Amination
-
Higher yields : The reduction step achieves near-quantitative conversion.
-
Simpler purification : Nitro intermediates are less polar, facilitating isolation.
Comparative Analysis of Methods
Alternative Pathways and Emerging Techniques
Ullmann-Goldberg Coupling
Though less common, Ullmann coupling using copper catalysts can form biphenyl bonds. For example:
Buchwald-Hartwig Amination
This method introduces the amino group after biphenyl bond formation:
-
Couple methyl 2-bromo-4'-fluoro-[1,1'-biphenyl]-4-carboxylate with NH₃.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted biphenyl compounds.
Scientific Research Applications
Methyl 2-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 2-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The table below compares key structural features and properties of Methyl 2-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate with related biphenyl derivatives:
Electronic and Reactivity Comparisons
- Amino Group vs. Cyano Group: The amino group in the target compound is electron-donating, enhancing nucleophilic reactivity, whereas the cyano group in Methyl 4-(2-cyanophenyl)benzoate is electron-withdrawing, favoring electrophilic substitution reactions .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound offers better stability and solubility in organic solvents compared to the carboxylic acid in 2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid, which may require protection/deprotection strategies in synthesis .
- Fluorine Position : The 4'-fluoro substituent in the target compound may reduce metabolic degradation (a common fluorine effect), while the 4-fluoro substituent in Methyl 4-fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate could influence hydrogen bonding via the hydroxyl group .
Research Findings and Limitations
- Biological Activity: Fluorine and amino groups often enhance bioavailability, but specific studies on this compound’s efficacy are lacking .
Biological Activity
Methyl 2-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with an amino group, a fluoro substituent, and a carboxylate ester group. These functional groups contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl core can engage in π-π stacking interactions with aromatic residues in proteins. This allows the compound to modulate enzyme activity and receptor interactions, leading to diverse biological effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. The cytotoxicity was assessed using the MTT assay, determining the half-maximal inhibitory concentration (IC50).
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (breast) | 5.2 | 10 |
| A549 (lung) | 7.8 | 8 |
| HeLa (cervical) | 3.6 | 12 |
The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, highlighting its potential as an anticancer agent .
Study on Cytotoxicity
In a detailed study involving multiple cancer cell lines, this compound was shown to induce apoptosis in sensitive cell lines while exhibiting minimal toxicity towards normal fibroblasts. Flow cytometry analysis revealed that the compound caused significant cell cycle arrest in the G0/G1 phase in MDA-MB-231 cells, suggesting a mechanism involving inhibition of DNA synthesis .
Further investigations into the mechanism of action revealed that the compound interferes with key signaling pathways involved in cell proliferation and survival. It was found to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell growth and metabolism .
Q & A
Q. Key Analytical Data :
- ¹H NMR : Peaks at δ 6.8–7.6 ppm (aromatic protons), δ 3.9 ppm (methoxy group).
- HPLC : Purity >97% (C18 column, acetonitrile/water mobile phase) .
Basic: How is the structural integrity of this compound confirmed?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:
- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement. The biphenyl dihedral angle (typically 30–45°) and hydrogen-bonding networks (e.g., NH···O=C interactions) are critical validation metrics .
- FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS matches the molecular ion [M+H]⁺ (calculated for C₁₄H₁₂FNO₂: 261.09 g/mol) .
Advanced: What challenges arise in crystallographic analysis of biphenyl-based molecules like this compound?
Methodological Answer:
Biphenyl derivatives often exhibit conformational flexibility, leading to:
- Disorder in crystal lattices : Addressable via low-temperature data collection (e.g., 100 K) and TWINABS for twinning correction .
- Weak diffraction : Optimize crystal growth using vapor diffusion (e.g., ethyl acetate/hexane) or microseeding.
- Hydrogen bonding ambiguity : Use SHELXL’s DFIX command to constrain NH₂ and C=O distances during refinement .
Case Study : A related biphenyl ester (ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate) required iterative refinement cycles to resolve rotational disorder in the bromophenyl group .
Advanced: How do substituent positions (e.g., amino, fluoro) influence this compound’s bioactivity in anticancer research?
Methodological Answer:
- Fluorine’s role : The 4'-fluoro group enhances metabolic stability and membrane permeability via hydrophobic and electrostatic interactions. In analogues like NSC 368390, fluorine substitution increased tumor growth inhibition by 40% in murine models .
- Amino group’s impact : The 2-amino group facilitates hydrogen bonding with target enzymes (e.g., dihydroorotate dehydrogenase), as seen in SAR studies of quinolinecarboxylic acid derivatives. Methylation at this position reduces potency by disrupting H-bond networks .
Q. Experimental Design :
In vitro assays : Test IC₅₀ against cancer cell lines (e.g., MYCN-amplified neuroblastoma) using MTT assays.
Molecular docking : Simulate binding to DHODH (PDB: 1D3G) with AutoDock Vina, focusing on fluorine and amino group interactions .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Q. Risk Mitigation :
- Spill management : Absorb with vermiculite, then wash with ethanol/water (1:1).
- Storage : Keep in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation .
Advanced: How can contradictory solubility data in polar solvents be resolved?
Methodological Answer:
Contradictions often arise from polymorphic forms or impurities:
Solubility screening : Use a Crystal16™ platform to test solvents (e.g., DMSO, ethanol) at 25–50°C.
Purity assessment : Compare HPLC profiles (e.g., 97% vs. 99% purity) to rule out impurity-driven discrepancies .
Polymorph characterization : Perform PXRD to identify crystalline vs. amorphous forms. A related compound ([1,1'-biphenyl]-4-carboxylic acid) showed 20% higher solubility in ethanol when amorphous .
Advanced: What strategies optimize regioselective amination in biphenyl systems?
Methodological Answer:
- Directed ortho-metalation : Use a directing group (e.g., ester) to position the amino group at C2. For example, lithiation with LDA at –78°C, followed by quenching with NH₃ .
- Buchwald-Hartwig coupling : Employ Pd(OAc)₂/XPhos catalysts to couple aryl halides with ammonia equivalents (e.g., NH₃·BH₃) .
Case Study : Methyl 4'-fluoro-[1,1'-biphenyl]-4-carboxylate achieved 85% regioselectivity for 2-amination using Pd-catalyzed C–H activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
